tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a difluorohydroxy oxolane ring, and a dihydropyrimidinyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate involves multiple steps. One common method includes the following steps:
Formation of the oxolane ring: The oxolane ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Introduction of the difluoro and hydroxy groups: The difluoro and hydroxy groups are introduced through selective fluorination and hydroxylation reactions.
Formation of the dihydropyrimidinyl carbamate moiety: This involves the reaction of the oxolane intermediate with a dihydropyrimidinyl carbamate precursor under controlled conditions.
Final coupling: The final step involves coupling the tert-butyl group with the synthesized intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Purification steps: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to downstream effects.
Inhibit or activate specific pathways: Affecting cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the complex oxolane and dihydropyrimidinyl moieties.
Difluorohydroxy oxolane derivatives: Compounds with similar oxolane rings but different substituents.
Dihydropyrimidinyl carbamates: Compounds with similar dihydropyrimidinyl carbamate structures but different side chains.
Uniqueness
tert-Butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Biological Activity
The compound tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Structural Information
- Molecular Formula : C18H24F2N4O5
- CAS Number : 1018907-85-1
- SMILES Representation :
CC(C)(C)N(C(=O)OC(C)(C)C)C(=O)N(C(=O)C1=C(N=C(N1)C(=O)N(C(C)(C)C)C(=O)C(C)(C)C))C(C)(C)C)
Predicted Collision Cross Section
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 246.16998 | 156.2 |
[M+Na]+ | 268.15192 | 164.0 |
[M+NH4]+ | 263.19652 | 162.7 |
[M+K]+ | 284.12586 | 161.9 |
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. A review highlighted the efficacy of non-nucleoside structured compounds against various human viruses, suggesting a mechanism involving the inhibition of viral fusion with host cells .
Anticancer Potential
Studies have shown that derivatives of pyrimidine and oxazolidine structures can possess anticancer properties. In particular, the incorporation of difluorinated oxolane rings has been associated with enhanced activity against cancer cell lines by inducing apoptosis and inhibiting proliferation .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication or cancer cell metabolism.
- Modulation of Cell Signaling Pathways : It could affect pathways related to cell growth and survival, leading to apoptosis in targeted cells.
Study on Antiviral Efficacy
A study conducted on structurally similar compounds demonstrated significant antiviral activity against respiratory syncytial virus (RSV). The compounds were found to inhibit viral fusion effectively at concentrations as low as 10 µM .
Anticancer Research
In vitro studies revealed that derivatives containing the carbamate moiety exhibited cytotoxic effects on various cancer cell lines. For example, a derivative with a similar structure showed an IC50 value of approximately 50 µM against breast cancer cells .
Properties
Molecular Formula |
C16H22F2N4O7 |
---|---|
Molecular Weight |
420.37 g/mol |
IUPAC Name |
tert-butyl N-[2-[[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C16H22F2N4O7/c1-15(2,3)29-14(27)19-6-10(24)20-9-4-5-22(13(26)21-9)12-16(17,18)11(25)8(7-23)28-12/h4-5,8,11-12,23,25H,6-7H2,1-3H3,(H,19,27)(H,20,21,24,26)/t8-,11-,12-/m1/s1 |
InChI Key |
CKWUVPRYOFFCPV-GGZOMVNGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F |
Origin of Product |
United States |
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